molecular formula C4H4N2O2 B1358267 Oxazole-2-carboxamide CAS No. 884539-45-1

Oxazole-2-carboxamide

Cat. No. B1358267
CAS RN: 884539-45-1
M. Wt: 112.09 g/mol
InChI Key: PLCMVACJJSYDFV-UHFFFAOYSA-N
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Description

Oxazole-2-carboxamide is a compound with the molecular formula C4H4N2O2 . It is a derivative of oxazole, which is a five-membered heterocyclic compound containing an oxygen atom and a nitrogen atom .


Molecular Structure Analysis

The molecular weight of Oxazole-2-carboxamide is 112.09 . Its InChI code is 1S/C4H4N2O2/c5-3(7)4-6-1-2-8-4/h1-2H,(H2,5,7) .


Chemical Reactions Analysis

Oxazoles, including Oxazole-2-carboxamide, can undergo various chemical reactions. For instance, they can participate in electrophilic aromatic substitution at C5 . Nucleophilic aromatic substitution can also occur with leaving groups at C2 .


Physical And Chemical Properties Analysis

Oxazole-2-carboxamide is a solid at room temperature . The storage temperature is between 2-8°C in a sealed, dry environment .

Safety and Hazards

Oxazole-2-carboxamide is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed or inhaled, and can cause skin and eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

Oxazoles, including Oxazole-2-carboxamide, have significant potential in drug discovery due to their diverse biological activities . Future research could focus on developing metal-free synthetic routes to oxazoles and exploring their potential applications in various fields.

properties

IUPAC Name

1,3-oxazole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N2O2/c5-3(7)4-6-1-2-8-4/h1-2H,(H2,5,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLCMVACJJSYDFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=N1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10594945
Record name 1,3-Oxazole-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10594945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Oxazole-2-carboxamide

CAS RN

884539-45-1
Record name 1,3-Oxazole-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10594945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
Oxazole-2-carboxamide
Reactant of Route 6
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